molecular formula C19H22N2O2 B11792167 Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate

Cat. No.: B11792167
M. Wt: 310.4 g/mol
InChI Key: RILGKAWFNYNOBN-UHFFFAOYSA-N
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Description

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have shown significant biological activity and are used in various pharmaceutical applications .

Preparation Methods

The synthesis of Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves heating a solution of the hydrazone derivative in a high-boiling solvent like Dowtherm A to temperatures above 160°C, followed by recrystallization from dimethylformamide (DMF) to obtain the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in cell proliferation, making it a potential candidate for anticancer drugs. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds include other indazole derivatives such as:

Methyl 7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 1,10,10-trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate

InChI

InChI=1S/C19H22N2O2/c1-18(2)13-10-11-19(18,3)16-14(13)15(17(22)23-4)20-21(16)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3

InChI Key

RILGKAWFNYNOBN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3=C2C(=NN3C4=CC=CC=C4)C(=O)OC)C)C

Origin of Product

United States

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